Benzquinamide-d3 Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

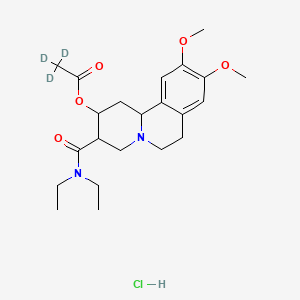

Structure

3D Structure of Parent

Properties

IUPAC Name |

[3-(diethylcarbamoyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] 2,2,2-trideuterioacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O5.ClH/c1-6-23(7-2)22(26)17-13-24-9-8-15-10-20(27-4)21(28-5)11-16(15)18(24)12-19(17)29-14(3)25;/h10-11,17-19H,6-9,12-13H2,1-5H3;1H/i3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLNXGBVFTWMPS-FJCVKDQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)OC1CC2C3=CC(=C(C=C3CCN2CC1C(=O)N(CC)CC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzquinamide-d3 Hydrochloride: Mechanism of Action and Research Applications

An In-depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of Benzquinamide, a potent antiemetic agent, with a specific focus on the scientific rationale and implications of its deuterated analog, Benzquinamide-d3 Hydrochloride. Benzquinamide's primary therapeutic effect is mediated through the antagonism of dopamine D2 receptors within the central nervous system's chemoreceptor trigger zone. Historically, its mechanism has also been attributed to histamine H1 and muscarinic acetylcholine receptor blockade, though recent evidence points to dopamine antagonism as the principal pathway for its antiemetic efficacy. The introduction of deuterium at a metabolically active site (Benzquinamide-d3) is a strategic modification intended to leverage the kinetic isotope effect. This alteration is designed to attenuate the rate of oxidative metabolism, thereby addressing the parent compound's known pharmacokinetic limitations, such as a short half-life and significant first-pass metabolism. This guide will detail the underlying receptor pharmacology, downstream signaling cascades, and the pharmacokinetic principles of deuteration. Furthermore, it provides robust, validated experimental protocols for researchers to investigate and confirm the binding affinity and functional activity of this compound, positioning this compound as a valuable tool for advanced pharmacological research.

Introduction: The Evolution of Benzquinamide

Benzquinamide is a quinolizine derivative first synthesized in the 1960s and subsequently used for the management of postoperative nausea and vomiting (PONV) and chemotherapy-induced emesis[1][2]. Its clinical utility, however, was hampered by unfavorable pharmacokinetic properties, notably a short elimination half-life of approximately 1.0-1.6 hours and low oral bioavailability (33-39%) due to extensive first-pass metabolism[3]. These characteristics necessitate frequent administration and can lead to variable patient responses.

To address these limitations, medicinal chemists employ various strategies, one of the most sophisticated being selective deuteration. The synthesis of this compound represents such an effort. By replacing three hydrogen atoms with their stable, non-radioactive isotope, deuterium, at a site vulnerable to metabolic attack, the goal is to alter the drug's metabolic fate significantly.

The Rationale for Deuteration: The Kinetic Isotope Effect (KIE)

The scientific basis for this modification is the deuterium kinetic isotope effect (KIE) . The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond, requiring more energy for cleavage[][5]. Many drug metabolism reactions, particularly those mediated by the cytochrome P450 (CYP450) enzyme superfamily, involve the rate-limiting cleavage of a C-H bond[6][7].

By strategically placing deuterium at one of these "metabolic soft spots," the rate of metabolism can be slowed considerably[][5]. This can lead to:

-

Increased drug exposure and half-life: A slower metabolic rate allows the drug to remain in the body for a longer duration.

-

Improved bioavailability: Reduced first-pass metabolism can increase the amount of active drug reaching systemic circulation.

-

Altered metabolite profile: It can decrease the formation of specific metabolites, which may be inactive, toxic, or pharmacologically distinct from the parent compound[].

Therefore, this compound was developed not to change the fundamental mechanism of action, but to create a pharmacokinetically superior molecule for research and potential therapeutic development.

Pharmacodynamics: The Core Mechanism of Action

The antiemetic effect of Benzquinamide is a direct result of its interaction with key neurotransmitter receptors involved in the emesis reflex pathway. While early literature suggested a broad mechanism, more specific data points to a primary target.

Primary Target: Dopamine D2 Receptor Antagonism

The most compelling evidence identifies Benzquinamide as a potent antagonist of dopamine receptors, particularly the D2 subtype[8][9]. The chemoreceptor trigger zone (CTZ), located in the area postrema of the medulla, lies outside the blood-brain barrier and is densely populated with D2 receptors[10][11]. Emetogenic stimuli, such as chemotherapeutic agents or toxins in the bloodstream, activate these D2 receptors, which in turn signal the vomiting center in the brainstem to initiate emesis[12][13].

Benzquinamide blocks these D2 receptors in the CTZ, preventing dopamine from binding and transducing the emetic signal[8][12]. This action is the cornerstone of its antiemetic efficacy. While some reports have historically identified it as an H1 or muscarinic antagonist, at least one source with quantitative data suggests this may be a misidentification[9][14].

Receptor Binding Profile

Quantitative binding data is essential for understanding a drug's selectivity and potency. The following table summarizes the reported binding affinities of Benzquinamide for various receptors. The affinity is expressed as the inhibition constant (Ki) or pKi (-logKi), where a lower Ki value indicates a higher binding affinity.

| Receptor Target | Species | Binding Affinity (Ki) | pKi | Reference(s) |

| Dopamine D2 | Human | 3964 nM | 5.4 | [15] |

| Dopamine D3 | - | 545 nM | ~6.26 | [9] |

| Dopamine D4 | - | 691 nM | ~6.16 | [9] |

| α2A-Adrenergic | - | 1365 nM | ~5.86 | [9] |

| α2B-Adrenergic | - | 691 nM | ~6.16 | [9] |

| α2C-Adrenergic | - | 545 nM | ~6.26 | [9] |

Note: The data indicates moderate affinity for several receptors, with the most functionally relevant action for antiemesis being the D2 receptor antagonism.

Downstream Signaling Pathways

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o alpha subunit. Upon activation by an agonist like dopamine, the Gi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, Benzquinamide binds to the D2 receptor but does not activate it; instead, it prevents dopamine from binding, thereby blocking the subsequent inhibition of adenylyl cyclase and the reduction in cAMP.

Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of Benzquinamide.

Experimental Validation: Protocols and Methodologies

To empirically determine and validate the mechanism of action for this compound, standardized in vitro assays are required. The following protocols provide a framework for assessing receptor binding and functional antagonism.

Protocol: D2 Receptor Competitive Radioligand Binding Assay

This assay quantifies the affinity (Ki) of a test compound (Benzquinamide-d3) for the D2 receptor by measuring its ability to compete with a known high-affinity radioligand.

Objective: To determine the inhibition constant (Ki) of this compound at the human dopamine D2 receptor.

Materials:

-

Membrane Preparation: Commercially available cell membranes from HEK293 or CHO cells stably expressing the human D2 receptor.

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride (a high-affinity D2 antagonist).

-

Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO), with serial dilutions.

-

Non-specific Control: A high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol) to define non-specific binding.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and compatible scintillation fluid.

Methodology:

-

Preparation: Thaw the D2 receptor membrane preparation on ice. Dilute in ice-cold assay buffer to a final concentration of 10-20 µg protein per well.

-

Assay Plate Setup: In a 96-well plate, add the following to triplicate wells:

-

Total Binding: 25 µL Assay Buffer.

-

Non-specific Binding (NSB): 25 µL of 10 µM Haloperidol.

-

Test Compound: 25 µL of each serial dilution of Benzquinamide-d3 HCl.

-

-

Radioligand Addition: Add 25 µL of [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.2 nM) to all wells.

-

Membrane Addition: Add 50 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final volume is 100 µL.

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation. The system must reach equilibrium.

-

Termination & Filtration: Rapidly terminate the reaction by harvesting the contents of each well onto the glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

-

Plot the percentage of specific binding against the log concentration of Benzquinamide-d3 HCl.

-

Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Standard experimental workflow for a competitive radioligand binding assay.

Protocol: Functional cAMP Assay

This assay measures the functional consequence of D2 receptor binding. As a D2 antagonist, Benzquinamide-d3 should block the ability of dopamine to inhibit cAMP production.

Objective: To determine the functional potency of this compound as a D2 receptor antagonist.

Methodology:

-

Cell Culture: Culture HEK293 or CHO cells expressing the human D2 receptor in appropriate media.

-

Assay Setup: Seed cells in a 96-well plate and allow them to adhere.

-

Antagonist Pre-incubation: Treat the cells with varying concentrations of Benzquinamide-d3 HCl for 15-30 minutes.

-

Agonist Stimulation: Add a fixed concentration of dopamine (typically its EC₈₀) to the wells, along with an adenylyl cyclase stimulator like Forskolin to generate a robust cAMP signal.

-

Lysis and Detection: After a 30-minute incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: Plot the cAMP signal against the log concentration of Benzquinamide-d3 HCl. The resulting curve will show the inhibition of the dopamine response. Calculate the IC₅₀ from this curve, which represents the functional potency of the antagonist.

Conclusion and Future Directions

Benzquinamide's mechanism as a dopamine D2 receptor antagonist provides a clear basis for its antiemetic properties. The development of this compound is a rational, science-driven approach to overcome the pharmacokinetic deficiencies of the parent molecule by leveraging the kinetic isotope effect. This deuterated analog serves as an excellent research tool for studying D2 receptor pharmacology and the principles of drug metabolism. Future research should focus on obtaining a full pharmacokinetic profile of Benzquinamide-d3 in preclinical models to confirm the hypothesized improvements in half-life and bioavailability. Such studies will validate the utility of selective deuteration and could potentially revive a clinically effective, albeit historically limited, therapeutic agent.

References

- medtigo. (n.d.). benzquinamide | Dosing and Uses.

-

Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217–238. [Link]. Available from: [Link]

- Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PubMed.

-

Hobbs, D. C., & Connolly, A. G. (1978). Pharmacokinetics of benzquinamide in man. Journal of Pharmacokinetics and Biopharmaceutics, 6(6), 477–485. [Link]. Available from: [Link]

- BOC Sciences. (n.d.). Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy.

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]. Available from: [Link]

-

Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 18(1), 69–87. [Link]. Available from: [Link]

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). benzquinamide | Ligand page.

-

Wikipedia. (n.d.). Benzquinamide. Retrieved January 16, 2026, from [Link]

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). benzquinamide | Ligand page.

-

Niemegeers, C. J., & Janssen, P. A. (1979). Antiemetic specificity of dopamine antagonists. Psychopharmacology, 66(2), 113–116. [Link]. Available from: [Link]

- Sapphire North America. (n.d.). Benzquinamide (hydrochloride).

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). benzquinamide [Ligand Id: 7124] activity data.

-

Moertel, C. G., Schutt, A. J., Hahn, R. G., & O'Fallon, J. R. (1975). Oral benzquinamide in the treatment of nausea and vomiting. Clinical Pharmacology & Therapeutics, 18(5 Pt 1), 554–557. [Link]. Available from: [Link]

-

Nietsch, P. (1983). [Dose-response relationship of intravenous administration of benzquinamide hydrochloride for suppression of cytostatic-induced emesis]. Arzneimittel-Forschung, 33(12), 1694–1695. Available from: [Link]

- Pharmacology Mentor. (2025). Pharmacology of Antiemetic Drugs.

-

Smith, H. S. (2012). Dopamine receptor antagonists. Annals of Palliative Medicine, 1(2), 137–142. [Link]. Available from: [Link]

-

Armando Hasudungan. (2017, August 12). Pharmacology - Antiemetics [Video]. YouTube. Retrieved from [Link]

- BMA - Anaesthesia. (n.d.). Antiemetic drugs.

Sources

- 1. Benzquinamide - Wikipedia [en.wikipedia.org]

- 2. [Dose-response relationship of intravenous administration of benzquinamide hydrochloride for suppression of cytostatic-induced emesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of benzquinamide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiemetic specificity of dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sapphire North America [sapphire-usa.com]

- 10. Pharmacology of Antiemetic Drugs | Pharmacology Mentor [pharmacologymentor.com]

- 11. resources.wfsahq.org [resources.wfsahq.org]

- 12. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 13. youtube.com [youtube.com]

- 14. benzquinamide | Dosing and Uses | medtigo [medtigo.com]

- 15. benzquinamide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

An In-depth Technical Guide to the Synthesis and Characterization of Benzquinamide-d3 Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Isotopic Labeling of Benzquinamide

Benzquinamide is a quinolizidine-derived antiemetic agent first synthesized in the 1960s for the management of postoperative nausea and vomiting.[1] Its mechanism of action is thought to involve antagonism at muscarinic acetylcholine and histamine H1 receptors.[2] While its clinical use has largely been discontinued, the molecular scaffold remains of interest to medicinal chemists.[3] The introduction of stable isotopes, such as deuterium (²H or D), into a drug molecule is a powerful strategy in modern pharmaceutical development.[4] This process, often termed "deuterium switching," can intentionally modify a drug's metabolic profile.[5][6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic pathways involving C-H bond cleavage, a phenomenon known as the kinetic isotope effect.[6] This can lead to improved pharmacokinetic properties, such as a longer half-life or reduced formation of toxic metabolites.[5]

Furthermore, deuterated compounds are indispensable as internal standards in quantitative bioanalytical studies using mass spectrometry.[4] Their chemical behavior is nearly identical to the unlabeled analyte, but their increased mass allows them to be distinguished, ensuring high precision and accuracy in pharmacokinetic and drug metabolism studies.[7][8] This guide provides a comprehensive overview of a plausible synthetic route for Benzquinamide-d3 Hydrochloride and the rigorous analytical techniques required to confirm its structure, purity, and isotopic incorporation.

Part 1: Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence, culminating in the selective introduction of the deuterium label. The proposed pathway focuses on constructing the core benzo[a]quinolizine ring system, followed by functionalization and the final deuteration step. The choice to introduce the three deuterium atoms on the acetyl moiety (-OC(O)CD₃) is based on the commercial availability of deuterated acetic anhydride and the straightforward nature of the final acylation reaction.

Synthetic Workflow

The synthesis begins with the Bischler-Napieralski cyclization to form the dihydroisoquinoline core, followed by the construction of the quinolizidine ring system. Subsequent functional group manipulations lead to a key intermediate ready for the final deuteration and salt formation steps.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Final Acylation and Salt Formation

This protocol details the final two steps of the synthesis, starting from the precursor, 2-hydroxy-N,N-diethyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-benzo[a]quinolizine-3-carboxamide.

Step 1: Deuterated Acylation

-

Dissolve the hydroxy-benzquinamide precursor (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) under an inert nitrogen atmosphere.

-

Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride-d6 (1.2 eq) dropwise to the stirred solution. Causality: Acetic anhydride-d6 is used as the deuterium source to introduce the CD₃ group. Triethylamine acts as a base to neutralize the acetic acid-d4 byproduct, driving the reaction to completion.

-

Allow the reaction to warm to room temperature and stir for 4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product (Benzquinamide-d3 base) via flash column chromatography on silica gel.

Step 2: Hydrochloride Salt Formation

-

Dissolve the purified Benzquinamide-d3 base in anhydrous diethyl ether (15 mL).

-

Slowly add a 2 M solution of HCl in diethyl ether dropwise with vigorous stirring until precipitation is complete. Causality: The addition of ethereal HCl protonates the basic nitrogen of the quinolizidine ring, forming the hydrochloride salt which is typically a more stable, crystalline solid suitable for pharmaceutical use.

-

Collect the resulting white precipitate by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether (2 x 10 mL).

-

Dry the product under high vacuum to yield this compound.

Part 2: Comprehensive Characterization

A multi-technique approach is essential to unambiguously confirm the identity, purity, and site of deuteration of the synthesized this compound.[9] This creates a self-validating system where the results from one technique corroborate the findings of another.

Caption: Integrated analytical workflow for compound validation.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is the primary technique to confirm the successful incorporation of the three deuterium atoms by verifying the product's molecular weight and elemental formula.

Protocol: LC-MS/MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute to a final concentration of 10 µg/mL with the initial mobile phase composition.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile.

-

Gradient: 10% B to 95% B over 8 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode. Causality: ESI is a soft ionization technique suitable for non-volatile molecules, and positive mode is chosen to generate the protonated molecular ion [M+H]⁺.[9][10]

-

Scan Mode: Full scan from m/z 100-600 for mass confirmation.

-

Data Analysis: Determine the m/z of the protonated molecular ion. The expected ion for Benzquinamide-d3 ([C₂₂H₂₉D₃N₂O₅+H]⁺) should be approximately 3 Da higher than the unlabeled analog.

-

Data Presentation: Expected Mass Spectrometry Results

| Compound | Formula | Exact Mass (Monoisotopic) | Expected [M+H]⁺ Ion (m/z) |

| Benzquinamide | C₂₂H₃₂N₂O₅ | 404.2311 | 405.2384 |

| Benzquinamide-d3 | C₂₂H₂₉D₃N₂O₅ | 407.2498 | 408.2571 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for determining the precise location of the deuterium labels within the molecule.[9] In a ¹H NMR spectrum, the signal corresponding to the replaced protons will be absent.

Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃).

-

Acquisition:

-

Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

Data Analysis:

-

¹H NMR: Compare the spectrum to that of an authentic unlabeled Benzquinamide standard. The singlet corresponding to the acetyl methyl protons (typically around δ 2.0-2.2 ppm) should be absent or have a significantly diminished integral value.

-

¹³C NMR: The signal for the deuterated carbon (CD₃) will appear as a multiplet (typically a 1:1:1 triplet for a CD group, more complex for CD₃) due to C-D coupling and will be shifted slightly upfield compared to the CH₃ signal in the unlabeled compound.

-

Data Presentation: Key ¹H NMR Spectral Data Comparison

| Proton Assignment | Expected Chemical Shift (δ ppm) in Benzquinamide | Expected Observation in Benzquinamide-d3 | Rationale |

| Acetyl-CH₃ | ~2.1 (singlet, 3H) | Signal absent | Successful replacement of CH₃ with CD₃ |

| Aromatic Protons | ~6.7-6.9 (multiplet) | No change | Deuteration was specific to the acetyl group |

| N-CH₂CH₃ | ~1.1 (triplet), ~3.4 (quartet) | No change | The diethylamide group is unaffected |

| Quinolizidine Ring Protons | ~1.8-3.8 (complex multiplets) | No change | The core scaffold is unaffected |

Purity Assessment by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a robust method for determining the chemical purity of the final product.[11]

Protocol: Purity Analysis

-

Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and a phosphate buffer (pH 6.0) (e.g., 55:45 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Injection Volume: 20 µL.

-

-

Data Analysis: Integrate the peak area of all detected signals. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks. A purity level of ≥98% is typically required for research and development standards.

Conclusion

The synthesis of this compound provides a valuable tool for advanced pharmacological and metabolic research. The outlined synthetic strategy offers a reliable method for introducing a stable isotopic label at a specific molecular site. The rigorous, multi-faceted characterization workflow, integrating HRMS, NMR, and HPLC, provides a self-validating system that ensures the final product meets the high standards of identity, structural integrity, isotopic enrichment, and chemical purity required by the scientific community. This comprehensive approach underscores the necessity of detailed analytical validation in the development of isotopically labeled compounds.

References

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.

- benzquinamide. IUPHAR/BPS Guide to PHARMACOLOGY.

- Benzquinamide. Wikipedia.

- Hydrogen–deuterium exchange. Wikipedia.

- Deuterated Compounds | Stable Isotope-Labeled Standards. Pharmaffiliates.

- Isolation and Characterization of Urinary Metabolites of Benzquinamide and Benzquinamide Alcohol. Journal of Medicinal Chemistry (ACS Publications).

- Performing Hydrogen/Deuterium Exchange with Mass Spectrometry. BioPharm International.

- benzquinamide. IUPHAR/BPS Guide to PHARMACOLOGY.

- Benzquinamide | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.

- Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry (ACS Publications).

- Analytical Chemistry. Biopharm.

- Chemical Properties of Benzquinamide (CAS 63-12-7). Cheméo.

- Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors.

- A Comparative Guide to Analytical Methods for the Validation of Benzocaine Hydrochloride Concentration. Benchchem.

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.

- Deuterated drugs; where are we now? PMC - PubMed Central.

- Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery. PubMed.

- Subtle Chemical Shifts Explain the NMR Fingerprints of Oligomeric Proanthocyanidins with High Dentin Biomodification Potency. PMC - NIH.

- Synthesis of deuterated morpholine derivatives. Google Patents.

Sources

- 1. Benzquinamide - Wikipedia [en.wikipedia.org]

- 2. benzquinamide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. benzquinamide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biopharminternational.com [biopharminternational.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Benzquinamide-d3 Hydrochloride for In Vitro Studies

This guide provides a comprehensive technical overview of Benzquinamide-d3 Hydrochloride, a deuterated analog of the antiemetic agent Benzquinamide, for its application in in vitro research. It is intended for researchers, scientists, and drug development professionals seeking to understand its pharmacological basis and utilize it effectively in experimental settings. This document delves into the compound's mechanism of action, offers detailed protocols for its in vitro characterization, and discusses the inherent advantages of employing a stable isotope-labeled compound in modern research.

Introduction: Re-examining a Discontinued Antiemetic with Modern Research Tools

Benzquinamide is an antiemetic agent that was first synthesized in the 1960s and was primarily used for the management of postoperative nausea and vomiting.[1] Although its clinical use has been discontinued in many countries, the compound remains a valuable tool for in vitro research due to its activity at several key G-protein coupled receptors (GPCRs).[2] The precise mechanism of action of Benzquinamide is not definitively established but is thought to involve antagonism of histamine H1 and muscarinic acetylcholine receptors.[3] Some evidence also suggests an interaction with dopamine D2 receptors, a common target for antiemetic drugs.[4][5]

The introduction of this compound, a stable isotope-labeled analog, offers significant advantages for contemporary in vitro studies. The replacement of three hydrogen atoms with deuterium provides a tool with identical biological activity to the parent compound but with a distinct mass, making it an ideal internal standard for mass spectrometry-based assays.[6] Furthermore, deuteration can increase a compound's metabolic stability by strengthening the carbon-hydrogen bond, which can be advantageous in certain experimental contexts.[2]

This guide will provide the scientific rationale and detailed methodologies for characterizing the in vitro pharmacology of this compound, empowering researchers to leverage this compound in their investigations of GPCR signaling and drug discovery.

Unraveling the Multifaceted Mechanism of Action

Benzquinamide's antiemetic effects are likely attributable to its interaction with multiple receptor systems involved in the complex signaling pathways that mediate nausea and vomiting. The primary putative targets are Histamine H1 receptors, Muscarinic acetylcholine receptors, and potentially Dopamine D2 receptors.

Histamine H1 Receptor Antagonism

Histamine H1 receptors are GPCRs that, upon activation by histamine, couple to Gq/11 proteins.[7] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in a cellular response.[7] Antagonism of H1 receptors by Benzquinamide would block this pathway, which is known to be involved in emesis.

Muscarinic Acetylcholine Receptor Antagonism

Muscarinic acetylcholine receptors are another class of GPCRs involved in parasympathetic nervous system responses.[8] There are five subtypes (M1-M5). The M1, M3, and M5 subtypes couple to Gq/11 proteins, similar to the H1 receptor, while M2 and M4 receptors couple to Gi/o proteins.[9] Gi/o protein activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] By acting as an antagonist at these receptors, Benzquinamide can modulate various physiological processes, including those contributing to emesis.

Potential Dopamine D2 Receptor Antagonism

Dopamine D2 receptors are key targets for many antiemetic and antipsychotic drugs.[5] Similar to M2/M4 muscarinic receptors, D2 receptors are coupled to Gi/o proteins and their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP.[10] Blockade of D2 receptors in the chemoreceptor trigger zone of the brain is a well-established mechanism for preventing nausea and vomiting. While the affinity of Benzquinamide for D2 receptors is not well-documented, its potential interaction represents an important area of investigation for which this compound is a valuable tool.

In Vitro Applications and Experimental Protocols

The following section provides detailed protocols for the in vitro characterization of this compound. These assays are designed to determine its binding affinity and functional activity at its putative receptor targets.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor.[11] These assays measure the displacement of a radiolabeled ligand from the receptor by the unlabeled test compound.

Table 1: Key Parameters for Radioligand Binding Assays

| Parameter | Histamine H1 Receptor | Muscarinic Receptors | Dopamine D2 Receptor |

| Cell Source | CHO or HEK293 cells stably expressing human H1 receptor | CHO or HEK293 cells stably expressing human M1-M5 receptors | CHO or HEK293 cells stably expressing human D2 receptor |

| Radioligand | [³H]-Pyrilamine | [³H]-N-methylscopolamine ([³H]-NMS) | [³H]-Spiperone or [³H]-Raclopride |

| Non-specific | 10 µM Mianserin | 1 µM Atropine | 10 µM Haloperidol |

| Incubation Time | 60 minutes | 90 minutes | 120 minutes |

| Incubation Temp | 25°C | 25°C | 25°C |

-

Membrane Preparation:

-

Culture cells expressing the receptor of interest to a high density.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and a serial dilution of this compound.

-

For the determination of non-specific binding, add a high concentration of a known competing ligand (see Table 1).

-

For total binding, add vehicle instead of the competing ligand.

-

Add the cell membrane preparation to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at the specified temperature and for the designated time with gentle agitation.[1]

-

-

Termination and Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

Functional Assays: Assessing Antagonist Activity

Functional assays measure the ability of a compound to inhibit the downstream signaling of a receptor in response to an agonist.[2]

This assay measures changes in intracellular calcium concentration following receptor activation.[13]

Table 2: Key Parameters for Calcium Mobilization Assay

| Parameter | Value |

| Cell Line | CHO or HEK293 cells expressing H1 or M1/M3/M5 receptors |

| Calcium Indicator Dye | Fluo-4 AM or similar |

| Agonist | Histamine (for H1), Carbachol (for Muscarinic) |

| Incubation Time (Dye) | 30-60 minutes at 37°C |

| Incubation Time (Compound) | 15-30 minutes at room temperature |

| Detection Method | Fluorescence plate reader |

-

Cell Plating:

-

Plate cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

-

-

Dye Loading:

-

Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

-

-

Compound Addition:

-

Add serial dilutions of this compound to the wells and incubate.

-

-

Agonist Stimulation and Detection:

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

-

Add a concentration of the agonist that elicits a submaximal response (EC80).

-

Immediately begin kinetic reading of fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence from baseline.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

This assay measures the inhibition of adenylyl cyclase and the resulting decrease in cAMP levels.[13]

Table 3: Key Parameters for cAMP Inhibition Assay

| Parameter | Value |

| Cell Line | CHO or HEK293 cells expressing M2/M4 or D2 receptors |

| Stimulant | Forskolin |

| Agonist | Quinpirole (for D2), Oxotremorine M (for Muscarinic) |

| Incubation Time | 30 minutes at room temperature |

| Detection Method | HTRF, ELISA, or other cAMP detection kit |

-

Cell Plating:

-

Plate cells in a suitable assay plate and allow them to adhere.

-

-

Assay Setup:

-

Add serial dilutions of this compound to the wells.

-

Add the agonist to all wells except the negative control.

-

Add forskolin to stimulate cAMP production.

-

Incubate the plate as required.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the percentage of inhibition of the forskolin-stimulated cAMP production against the logarithm of the this compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. In vitro isolated tissue functional muscarinic receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sites.utoronto.ca [sites.utoronto.ca]

- 5. youtube.com [youtube.com]

- 6. Histamine H1-receptor-mediated modulation of the delayed rectifier K+ current in guinea-pig atrial cells: opposite effects on IKs and IKr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. A novel benzofuran, 4-methoxybenzofuran-5-carboxamide, from Tephrosia purpurea suppressed histamine H1 receptor gene expression through a protein kinase C-δ-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.ed.ac.uk [journals.ed.ac.uk]

- 10. Dopamine receptors modulate cytotoxicity of natural killer cells via cAMP-PKA-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Understanding the Deuterium Kinetic Isotope Effect of Benzquinamide-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of deuterium into drug candidates, a process known as deuteration, has emerged as a valuable tool in medicinal chemistry to modulate pharmacokinetic properties. This guide provides a comprehensive technical overview of the deuterium kinetic isotope effect (KIE) with a specific focus on a hypothetical deuterated analog of Benzquinamide, termed Benzquinamide-d3. Benzquinamide, a formerly used antiemetic, presents an interesting case study for exploring how deuteration could potentially enhance metabolic stability. This document will delve into the core principles of the deuterium KIE, the rationale for the structural design of Benzquinamide-d3, and detailed, field-proven methodologies for its investigation. We will explore the causality behind experimental choices, from in vitro metabolic profiling using human liver microsomes and recombinant cytochrome P450 enzymes to the bioanalytical quantification of parent drug and metabolites. The overarching goal is to equip researchers with the foundational knowledge and practical protocols to assess the potential of deuteration to optimize drug candidates.

Introduction: The Rationale for Deuteration in Drug Design

The metabolic fate of a drug is a critical determinant of its efficacy, safety, and dosing regimen.[1] A significant portion of small-molecule drugs are cleared from the body through metabolism, primarily mediated by the cytochrome P450 (CYP) family of enzymes.[2][3] These enzymes often catalyze oxidative reactions that involve the cleavage of carbon-hydrogen (C-H) bonds.[4] The rate of this cleavage can be a rate-limiting step in the overall metabolism of a drug.[4]

The deuterium kinetic isotope effect (KIE) is a phenomenon where the replacement of a hydrogen atom with its heavier, stable isotope, deuterium, leads to a slower rate of a chemical reaction.[5] This is because the carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than the corresponding C-H bond, thus requiring more energy to break.[5][6] In drug metabolism, if the cleavage of a C-H bond is the rate-determining step, substituting that hydrogen with deuterium can significantly slow down the metabolic process.[7][8] This can lead to several potential therapeutic advantages:

-

Improved Pharmacokinetic Profile: A slower rate of metabolism can lead to a longer drug half-life, increased plasma exposure (AUC), and potentially a lower and less frequent dosing regimen.[9][10]

-

Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of reactive or toxic metabolites. By slowing down a specific metabolic pathway, deuteration can reduce the formation of these undesirable products.[6][9]

-

Enhanced Efficacy and Safety: An improved pharmacokinetic profile and reduced toxicity can contribute to a better overall therapeutic window for a drug.[6]

The successful development and FDA approval of deuterated drugs, such as deutetrabenazine (Austedo®), has validated this approach in modern drug discovery.[4][9]

Benzquinamide: A Candidate for Deuteration

Benzquinamide is an antiemetic agent that was previously used for postoperative nausea and vomiting.[11] While it is no longer on the market, its chemical structure and known pharmacokinetic properties make it a compelling subject for a hypothetical deuteration study. Benzquinamide has a relatively short elimination half-life of 1.0-1.6 hours and incomplete bioavailability, suggesting that first-pass metabolism may play a significant role in its clearance.[12] Identifying the "metabolic soft spots" on the Benzquinamide molecule—positions susceptible to rapid metabolism—is the first step in designing a deuterated analog.

Based on its structure, potential sites for oxidative metabolism include the N-diethyl groups and the dimethoxy-substituted aromatic ring. For the purpose of this guide, we will focus on the hypothetical Benzquinamide-d3 , where the three hydrogens on one of the methoxy methyl groups are replaced with deuterium. This choice is based on the common metabolic pathway of O-demethylation catalyzed by CYP enzymes.

Core Principles: The Deuterium Kinetic Isotope Effect in CYP450-Mediated Metabolism

Cytochrome P450 enzymes are the primary drivers of Phase I drug metabolism.[1][2] The catalytic cycle of these enzymes involves the activation of molecular oxygen to generate a highly reactive iron-oxo species that can abstract a hydrogen atom from the drug substrate.[4]

The magnitude of the deuterium KIE is expressed as the ratio of the reaction rate for the non-deuterated substrate (kH) to the rate for the deuterated substrate (kD). A kH/kD ratio greater than 1 indicates a "normal" KIE, signifying that C-H bond cleavage is at least partially rate-limiting.[5] The theoretical maximum for a primary KIE at room temperature is around 7, although larger values have been observed in some enzymatic systems, potentially due to quantum tunneling effects.[4]

It is crucial to understand that a significant KIE will only be observed in vivo if the deuterated position is involved in the rate-determining step of the drug's primary clearance pathway.[13][14] If alternative, faster metabolic pathways exist that do not involve cleavage of the C-D bond, the overall impact of deuteration on the drug's pharmacokinetics may be minimal.[13]

Experimental Workflow for Assessing the Deuterium KIE of Benzquinamide-d3

The following sections outline a detailed, step-by-step approach for synthesizing and evaluating the metabolic stability of Benzquinamide-d3.

Synthesis of Benzquinamide-d3

The synthesis of Benzquinamide-d3 would involve the use of a deuterated starting material. A plausible synthetic route would utilize deuterated methyl iodide (CD3I) to introduce the trideuterated methoxy group onto the aromatic ring precursor of Benzquinamide. The subsequent synthetic steps would follow established procedures for the synthesis of Benzquinamide.

In Vitro Metabolism Studies: The First Line of Investigation

In vitro metabolism assays are essential for the initial assessment of the KIE and for identifying the specific CYP enzymes responsible for metabolizing Benzquinamide and its deuterated analog.[3][15]

HLMs contain a rich complement of drug-metabolizing enzymes, including CYPs, and are a standard tool for metabolic stability studies.[2]

Protocol:

-

Incubation: Incubate Benzquinamide and Benzquinamide-d3 (at a final concentration of, for example, 1 µM) separately with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

-

Cofactor Addition: Initiate the metabolic reaction by adding a NADPH-regenerating system.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent drug.

To identify the specific CYP enzymes involved, parallel experiments are conducted using a panel of recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[2][16]

Protocol:

This protocol is similar to the HLM assay, but instead of pooled microsomes, individual recombinant CYP enzymes are used. This allows for the determination of which specific enzymes are responsible for the metabolism of Benzquinamide.

Bioanalytical Method: LC-MS/MS for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices due to its high sensitivity and specificity.[17]

Method Parameters:

-

Chromatography: A reverse-phase C18 column is typically used to separate the parent drug from its metabolites.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for Benzquinamide, Benzquinamide-d3, and their respective O-demethylated metabolites are established.

Data Analysis and Interpretation

The data from the in vitro studies are used to calculate key metabolic parameters.

Table 1: Key Parameters for In Vitro Metabolic Stability Assessment

| Parameter | Description | Calculation |

| Half-life (t½) | The time it takes for 50% of the drug to be metabolized. | t½ = 0.693 / k, where k is the elimination rate constant derived from the slope of the natural log of the parent drug concentration versus time. |

| Intrinsic Clearance (CLint) | The intrinsic ability of the liver to metabolize a drug. | CLint = (0.693 / t½) * (mL incubation / mg microsomal protein) |

| Kinetic Isotope Effect (KIE) | The ratio of the intrinsic clearance of the non-deuterated drug to the deuterated drug. | KIE = CLint (Benzquinamide) / CLint (Benzquinamide-d3) |

A KIE value significantly greater than 1 would provide strong evidence that O-demethylation is a critical metabolic pathway for Benzquinamide and that deuteration at this position effectively slows its metabolism.

Caption: Workflow for in vitro assessment of the deuterium KIE.

In Vivo Pharmacokinetic Studies: Bridging the Gap to Clinical Relevance

While in vitro studies are invaluable, in vivo pharmacokinetic studies in animal models are necessary to understand how the observed KIE translates to a whole-organism setting.[13]

Animal Model Selection

The choice of animal model (e.g., rat, mouse) should be based on similarities in metabolic profiles to humans, if known.

Study Design

A crossover study design is often employed where a cohort of animals receives Benzquinamide, followed by a washout period, and then receives Benzquinamide-d3. Blood samples are collected at multiple time points after dosing.

Protocol:

-

Dosing: Administer Benzquinamide and Benzquinamide-d3 to the animals (e.g., via intravenous or oral routes).

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Sample Analysis: Quantify the concentrations of the parent drugs and their major metabolites in the plasma samples using a validated LC-MS/MS method.

Pharmacokinetic Parameter Calculation

The plasma concentration-time data are used to calculate key pharmacokinetic parameters.

Table 2: Key Pharmacokinetic Parameters for In Vivo Evaluation

| Parameter | Description |

| Cmax | Maximum observed plasma concentration. |

| Tmax | Time to reach Cmax. |

| AUC (Area Under the Curve) | Total drug exposure over time. |

| t½ (Half-life) | Time for the plasma concentration to decrease by half. |

| CL (Clearance) | Volume of plasma cleared of the drug per unit time. |

| Vd (Volume of Distribution) | Apparent volume into which the drug distributes. |

A significant increase in AUC and t½, and a decrease in clearance for Benzquinamide-d3 compared to Benzquinamide would confirm the therapeutic potential of deuteration.

Caption: Crossover design for in vivo pharmacokinetic comparison.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and investigating the deuterium kinetic isotope effect of a hypothetical deuterated drug, Benzquinamide-d3. The described methodologies, from in vitro metabolic assays to in vivo pharmacokinetic studies, represent a robust and scientifically sound approach to evaluating the potential of deuteration to improve a drug's metabolic profile.

The successful demonstration of a significant KIE for Benzquinamide-d3 would highlight the power of this medicinal chemistry strategy. For drug development professionals, the insights gained from such studies can guide the rational design of new chemical entities with optimized pharmacokinetic properties, ultimately leading to safer and more effective medicines. The principles and protocols outlined herein are broadly applicable to the study of other deuterated compounds and serve as a foundational guide for researchers in this exciting and evolving field.

References

- In vitro identification of cytochrome P450 enzymes responsible for drug metabolism. (n.d.). PubMed.

- In Vitro Assays for Induction of Drug Metabolism. (2009). Methods in Molecular Biology.

-

Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. ACS Catalysis. Retrieved from [Link]

- Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories.

-

Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives. Retrieved from [Link]

- Cytochrome P450: In Vitro Methods and Protocols. (n.d.). University of California San Francisco.

-

Sharma, R., et al. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition. Retrieved from [Link]

- Cytochrome P450 Assay Services. (n.d.). Reaction Biology.

-

Russak, E. M., & Gaffney, D. K. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy. Retrieved from [Link]

-

Deuterium in Drug Discovery and Development. (2011). Annual Reports in Medicinal Chemistry. Retrieved from [Link]

-

Gediya, L., & Belay, A. (2022). Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. Cancer Management and Research. Retrieved from [Link]

-

Sharma, R., et al. (2011). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition. Retrieved from [Link]

-

Zholibak, M., et al. (2021). Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone. PLOS ONE. Retrieved from [Link]

-

Sun, H., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE. Retrieved from [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Li, H., et al. (2015). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Molecules. Retrieved from [Link]

-

Benzquinamide. (n.d.). Wikipedia. Retrieved from [Link]

-

Kinetic Isotope Effect: Principles and its use in mechanism investigation. (n.d.). EPFL. Retrieved from [Link]

-

Hobbs, D. C., & Connolly, A. G. (1978). Pharmacokinetics of benzquinamide in man. Journal of Pharmacokinetics and Biopharmaceutics. Retrieved from [Link]

-

Marsh, E. N. G. (2016). Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Retrieved from [Link]

-

Singh, A., et al. (2022). Online monitoring of the kinetic isotope effect in chemical reactions with 1H and 19F low-field NMR spectroscopy. Analyst. Retrieved from [Link]

-

Kinetic Isotope Effects. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Kalgutkar, A. S., et al. (2015). Metabolism-guided drug design. MedChemComm. Retrieved from [Link]

-

Sizar, O., & Khare, S. (2023). Vitamin D Deficiency. StatPearls. Retrieved from [Link]

-

Drug Metabolism. (n.d.). MSD Manual Professional Edition. Retrieved from [Link]

-

Schmid, A., et al. (2021). Synthesis of Metabolites and Metabolite-like Compounds Using Biocatalytic Systems. International Journal of Molecular Sciences. Retrieved from [Link]

-

Bikle, D. D. (2021). Vitamin D: Production, Metabolism, and Mechanism of Action. Endotext. Retrieved from [Link]

-

Bikle, D. D. (2014). Vitamin D Metabolism, Mechanism of Action, and Clinical Applications. Chemistry & Biology. Retrieved from [Link]

- Pharmacodynamics-How-drugs-work-1.docx. (n.d.).

Sources

- 1. Drug Metabolism - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]

- 2. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. criver.com [criver.com]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzquinamide - Wikipedia [en.wikipedia.org]

- 12. Pharmacokinetics of benzquinamide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. search.library.ucsf.edu [search.library.ucsf.edu]

- 16. reactionbiology.com [reactionbiology.com]

- 17. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard in Dopaminergic Research: A Technical Guide to Benzquinamide-d3 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Benzquinamide-d3 Hydrochloride, a deuterated analog of the dopamine D2-like receptor antagonist, Benzquinamide. Primarily utilized as a stable isotope-labeled (SIL) internal standard, this compound is an indispensable tool for precise and accurate quantification in mass spectrometry-based bioanalytical assays. Furthermore, its utility extends to fundamental research in neuroscience and pharmacology for elucidating the complexities of dopamine signaling pathways. This document will delve into the core principles of its application, provide detailed experimental protocols, and offer expert insights into experimental design and data interpretation, empowering researchers to leverage this critical tool to its full potential.

Introduction: The Significance of a Deuterated Standard

In the landscape of quantitative bioanalysis, particularly within drug discovery and development, the pursuit of accuracy and precision is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful platform for its sensitivity and selectivity. However, this technique is not without its challenges, including matrix effects, variations in sample preparation, and instrumental drift. To mitigate these variables, the use of an internal standard is crucial.

This compound serves as an exemplary internal standard for the quantification of its non-deuterated counterpart, Benzquinamide. By replacing three hydrogen atoms with deuterium, a stable, non-radioactive isotope, the molecule's mass is incrementally increased without significantly altering its physicochemical properties. This subtle modification is the key to its efficacy. During sample preparation, chromatography, and ionization, Benzquinamide-d3 behaves nearly identically to the native analyte. Consequently, any experimental variability that affects the analyte will comparably affect the internal standard. This allows for reliable correction, ensuring that the ratio of the analyte's signal to the internal standard's signal remains directly proportional to the analyte's concentration.

Physicochemical Properties and Characterization

A thorough understanding of the reference standard's properties is fundamental to its effective use. The Certificate of Analysis (CoA) for a given batch of this compound is a critical document that provides essential data on its identity, purity, and stability.

| Parameter | Specification | Significance in Research Applications |

| Chemical Name | 2-(acetyloxy)-N,N-diethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-d3-2H-Benzo[a]quinolizine-3-carboxamide, monohydrochloride | Ensures correct identification of the molecule. |

| Molecular Formula | C₂₂H₂₉D₃N₂O₅ • HCl | Defines the elemental composition, including the deuterium atoms. |

| Molecular Weight | Approx. 444.0 g/mol (Varies slightly based on specific d3 placement) | The precise mass difference between the deuterated and non-deuterated compound is critical for mass spectrometer configuration. |

| Isotopic Purity | Typically ≥98% (e.g., ≥99% deuterated forms d₁-d₃) | High isotopic purity is essential to prevent signal interference from unlabeled or partially labeled species, ensuring accurate quantification.[1] |

| Chemical Purity | Typically ≥98% (assessed by HPLC) | Guarantees that the standard is free from other chemical impurities that could interfere with the analysis or biological assays. |

| Solubility | Soluble in Methanol, DMSO | Dictates the appropriate solvents for preparing stock solutions for both analytical and biological experiments.[2] |

| Storage Conditions | Typically -20°C | Ensures the long-term stability and integrity of the compound. |

Note: The exact molecular weight and placement of the deuterium atoms should be confirmed from the Certificate of Analysis provided by the supplier.

This compound in Quantitative Bioanalysis

The primary application of this compound is as an internal standard in LC-MS/MS methods for the quantification of Benzquinamide in biological matrices such as plasma, serum, and tissue homogenates.

The Principle of Isotope Dilution Mass Spectrometry

The core of this application lies in the principle of isotope dilution. A known quantity of this compound is added to all samples, calibration standards, and quality controls at the beginning of the sample preparation process. The mass spectrometer is configured to monitor specific mass transitions for both the analyte (Benzquinamide) and the internal standard (Benzquinamide-d3).

Workflow for bioanalysis using a deuterated internal standard.

Step-by-Step Protocol: LC-MS/MS Quantification of Benzquinamide

This protocol provides a template for the development of a robust bioanalytical method. Specific parameters must be optimized based on the instrumentation and matrix used.

1. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution: Prepare a 1 mg/mL stock solution of Benzquinamide Hydrochloride in methanol.

-

Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Solutions: Serially dilute the stock solutions to create working solutions for calibration standards, quality controls (QCs), and the internal standard spiking solution.

2. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma/serum sample, calibrator, or QC in a microcentrifuge tube, add 20 µL of the Benzquinamide-d3 internal standard working solution (e.g., at 500 ng/mL). b. Vortex briefly to mix. c. Add 300 µL of ice-cold acetonitrile to precipitate proteins. d. Vortex vigorously for 1 minute. e. Centrifuge at >10,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of B, ramp up to elute the analyte, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

4. Mass Spectrometry Detection (Multiple Reaction Monitoring - MRM):

-

The specific MRM transitions (precursor ion → product ion) must be determined by infusing the individual compounds into the mass spectrometer.

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| Benzquinamide | To be determined (approx. 405.2) | To be determined | Optimize experimentally |

| Benzquinamide-d3 | To be determined (approx. 408.2) | To be determined | Optimize experimentally |

Note: The precursor ion will correspond to the protonated molecule [M+H]⁺. The +3 Da mass shift for the d3-labeled standard will be observed here.

5. Method Validation:

-

The developed method must be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, accuracy, precision, recovery, calibration curve performance, and stability.[3]

Benzquinamide as a Tool in Dopamine Receptor Research

Beyond its use as an analytical standard, Benzquinamide itself is a valuable tool for studying the dopamine system, which is implicated in numerous neurological and psychiatric disorders.[4]

Mechanism of Action: D2-like Receptor Antagonism

Benzquinamide functions as an antagonist at dopamine D2-like receptors (D2, D3, and D4).[2] It binds to these receptors but does not activate them, thereby blocking the endogenous ligand, dopamine, from binding and eliciting a downstream signal.[5] This antagonistic action is the basis for its antiemetic effects and its utility in neuroscience research.

Mechanism of Benzquinamide as a D2 receptor antagonist.

Receptor Binding Affinity: The affinity of a ligand for its receptor is quantified by the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

| Receptor | Ki (nM) | Reference |

| Dopamine D2 | 4,369 | [2] |

| Dopamine D3 | 3,592 | [2] |

| Dopamine D4 | 574 | [2] |

| α2A-Adrenergic | 1,365 | [2] |

| α2B-Adrenergic | 691 | [2] |

| α2C-Adrenergic | 545 | [2] |

Note: While often cited as an antihistamine or anticholinergic, more recent and comprehensive screening has shown these to be mistaken identifications. Its primary, albeit moderate, affinity is for D2-like and α2-adrenergic receptors.[2]

In Vitro Application: Receptor Binding Assays

Competitive radioligand binding assays are used to determine the affinity (Ki) of a test compound (like Benzquinamide) for a specific receptor.

Protocol Outline: D2 Receptor Competitive Binding Assay

1. Materials:

-

Cell Membranes: Prepare membranes from cells expressing the human dopamine D2 receptor.

-

Radioligand: A high-affinity D2 receptor radioligand (e.g., [³H]-Raclopride or [³H]-Spiperone).

-

Test Compound: Benzquinamide Hydrochloride.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail & Vials.

2. Procedure: a. In a 96-well plate, add assay buffer, cell membranes, and the radioligand at a concentration near its Kd. b. Add increasing concentrations of Benzquinamide (e.g., 10⁻¹⁰ M to 10⁻⁴ M). c. For total binding, add vehicle instead of Benzquinamide. For non-specific binding, add a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol). d. Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium. e. Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. f. Wash the filters rapidly with cold wash buffer to remove unbound radioligand. g. Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Plot the percentage of specific binding against the log concentration of Benzquinamide.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of Benzquinamide that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

In Vivo Application: Microdialysis

In vivo microdialysis is a powerful technique to measure the concentration of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.[7] Using reverse dialysis, a D2 antagonist like Benzquinamide can be locally administered to study its effect on dopamine release.

Protocol Outline: In Vivo Microdialysis in Rat Striatum

1. Surgical Preparation: a. Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame. b. Implant a guide cannula targeted to the brain region of interest (e.g., dorsal striatum). c. Allow the animal to recover from surgery.

2. Microdialysis Experiment: a. On the day of the experiment, insert a microdialysis probe through the guide cannula. b. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min). c. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes). d. Switch the perfusion medium to aCSF containing Benzquinamide (at a known concentration) to perform reverse dialysis. e. Continue collecting dialysate samples to measure the effect of the D2 receptor blockade on extracellular dopamine levels. f. Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection or LC-MS/MS.

3. Expected Outcome:

-

Local infusion of a D2 antagonist like Benzquinamide is expected to block presynaptic D2 autoreceptors. These autoreceptors normally provide negative feedback on dopamine synthesis and release. By blocking them, an increase in extracellular dopamine concentration in the dialysate is anticipated.[8]

Conclusion and Future Perspectives

This compound stands as a cornerstone tool for any laboratory engaged in the quantitative analysis of Benzquinamide or the broader study of dopaminergic systems. Its role as a stable isotope-labeled internal standard ensures the generation of high-quality, reliable data in pharmacokinetic and toxicokinetic studies, underpinning critical decisions in drug development. Concurrently, the pharmacological properties of its non-deuterated form provide a valuable probe for dissecting the function of D2-like receptors in both healthy and diseased states. The methodologies outlined in this guide, from precise bioanalysis to in-depth in vitro and in vivo pharmacology, offer a robust framework for researchers to advance our understanding of dopamine's role in the central nervous system and to develop novel therapeutics targeting this critical pathway.

References

-

Hobbs, M. (1978). Pharmacokinetics of benzquinamide in man. Journal of Pharmacokinetics and Biopharmaceutics, 6(6), 477-485. Available from: [Link]

-

ResearchGate. (n.d.). Ki values derived from IC 50 curves shown in Figure 6. Data are from 4 ligands. Available from: [Link]

-

Hauber, W., et al. (2004). Reverse microdialysis of a dopamine D2 receptor antagonist alters extracellular adenosine levels in the rat nucleus accumbens. Neurochemistry International, 44(8), 609-615. Available from: [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). benzquinamide [Ligand Id: 7124] activity data from GtoPdb and ChEMBL. Available from: [Link]

-

GSRS. (n.d.). BENZQUINAMIDE HYDROCHLORIDE. Available from: [Link]

-

Smialowska, M., et al. (1996). Effects of intrastriatal infusion of D2 and D3 dopamine receptor preferring antagonists on dopamine release in rat dorsal striatum (in vivo microdialysis study). Journal of Neural Transmission, 103(4), 411-424. Available from: [Link]

-

Agilent Technologies, Inc. (n.d.). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Available from: [Link]

-

Hauber, W., et al. (2004). Reverse Microdialysis of a Dopamine D2 Receptor Antagonist Alters Extracellular Adenosine Levels in the Rat Nucleus Accumbens. Neurochemistry International, 44(8), 609-15. Available from: [Link]

-

Wikipedia. (n.d.). Dopamine antagonist. Available from: [Link]

-

Assay Guidance Manual. (2004-). Table 11: [Comparison of Ki values determined...]. National Center for Biotechnology Information. Available from: [Link]

-

O'Dowd, B. F., et al. (2002). Opposite Influences of Endogenous Dopamine D1 and D2 Receptor Activation on Activity States and Electrophysiological Properties of Striatal Neurons: Studies CombiningIn Vivo Intracellular Recordings and Reverse Microdialysis. The Journal of Neuroscience, 22(1), 35-46. Available from: [Link]

-

European Union Reference Laboratory for Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. Available from: [Link]

-

ResearchGate. (n.d.). MRM Transitions (Q1 f Q3) and Mass Spectral Parameters Employed during... Available from: [Link]

-

de la Peña, G., & Li, M. Y. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 6(12), 1247-1259. Available from: [Link]

-

Zhang, Y., et al. (2019). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Journal of Pharmaceutical and Biomedical Analysis, 174, 1-9. Available from: [Link]

-

Li, L., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 14(11), 721. Available from: [Link]

-

StatPearls. (2023). Pharmacodynamics. National Center for Biotechnology Information. Available from: [Link]

-

Monteiro, M., et al. (2020). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Pharmaceuticals, 13(12), 438. Available from: [Link]

- Google Patents. (n.d.). WO2019147630A1 - Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues.

-

ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Available from: [Link]

-

GraphPad. (n.d.). Analyzing Radioligand Binding Data. Available from: [Link]

-

College of Saint Benedict and Saint John's University. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Available from: [Link]

-

Carter, R. L., et al. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237. Available from: [Link]